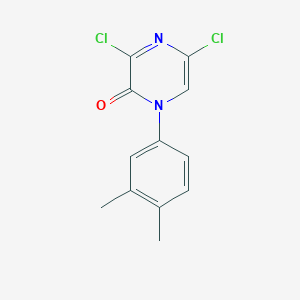

3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one

Beschreibung

3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one is a substituted pyrazinone derivative characterized by a six-membered aromatic nitrogen heterocycle. The compound features two chlorine atoms at positions 3 and 5 of the pyrazinone ring and a 3,4-dimethylphenyl group at position 1. This structural configuration confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. The dichloro and dimethylphenyl substituents in this compound likely enhance its lipophilicity and metabolic stability, making it a candidate for further medicinal chemistry exploration.

Eigenschaften

Molekularformel |

C12H10Cl2N2O |

|---|---|

Molekulargewicht |

269.12 g/mol |

IUPAC-Name |

3,5-dichloro-1-(3,4-dimethylphenyl)pyrazin-2-one |

InChI |

InChI=1S/C12H10Cl2N2O/c1-7-3-4-9(5-8(7)2)16-6-10(13)15-11(14)12(16)17/h3-6H,1-2H3 |

InChI-Schlüssel |

UJHUDSDUYCTDIU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)N2C=C(N=C(C2=O)Cl)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,5-Dichlor-1-(3,4-Dimethylphenyl)pyrazin-2(1H)-on beinhaltet typischerweise die Reaktion von 3,4-Dimethylphenylhydrazin mit einem geeigneten Dichlorpyrazinderivat unter kontrollierten Bedingungen. Die Reaktion kann einen Katalysator und spezifische Temperatur- und Druckbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld könnte die Produktion dieser Verbindung große Batchreaktoren mit präziser Kontrolle der Reaktionsparameter umfassen. Die Verwendung automatisierter Systeme zur Überwachung und Steuerung der Reaktionsbedingungen kann dazu beitragen, eine gleichbleibende Qualität und Ausbeute zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,5-Dichlor-1-(3,4-Dimethylphenyl)pyrazin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.

Substitution: Halogenatome in der Verbindung können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Pyrazinonoxide ergeben, während die Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that compounds similar to 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one exhibit various pharmacological properties. These include:

- Antimicrobial Activity : Studies have shown that pyrazine derivatives can possess significant antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating promising results against resistant strains .

- Anti-inflammatory Effects : Some pyrazine compounds have been linked to anti-inflammatory effects in preclinical studies. The introduction of specific substituents can enhance these properties, suggesting that 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one may also exhibit similar effects .

- Cancer Research : The compound's structure suggests potential applications in cancer therapeutics. Pyrazine derivatives have been explored for their ability to inhibit tumor growth in vitro and in vivo .

Material Science

The unique chemical structure of 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one also makes it a candidate for applications in material science:

- Organic Electronics : Research into organic semiconductors has identified pyrazine derivatives as potential materials for electronic devices due to their electronic properties . The incorporation of such compounds could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its reactivity allows for the development of materials with specific mechanical and thermal characteristics .

Case Studies

Several case studies highlight the applications of pyrazine derivatives in various fields:

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the efficacy of pyrazine derivatives against resistant bacterial strains | Found significant antibacterial activity against Staphylococcus aureus and E. coli |

| Anti-inflammatory Effects | Evaluated the impact of similar compounds on inflammation markers | Demonstrated reduction in cytokine levels in treated groups |

| Organic Electronics Development | Explored the use of pyrazines in OLEDs | Achieved improved efficiency and stability in prototype devices |

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazin-2(1H)-one derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one with structurally related compounds:

Key Observations:

The 3,4-dimethylphenyl group introduces steric bulk and lipophilicity, which may improve membrane permeability relative to simpler aryl substituents (e.g., praziquantel’s cyclohexylcarbonyl group) .

Biological Activity Trends: Marine alkaloids (e.g., hamacanthin A, agelastatin A) often exhibit potent antifungal or antitumor activities due to complex fused-ring systems, whereas simpler pyrazinones like the target compound may require additional functionalization for comparable efficacy . Pyrazinones with electron-withdrawing groups (e.g., Cl, CF₃) generally show enhanced stability and target binding compared to electron-donating substituents (e.g., hydroxyl in aspergillic acid) .

Synthetic Accessibility: The target compound can be synthesized via multicomponent reactions (MCRs) using Ugi advanced intermediates, a method that allows rapid diversification of pyrazinone scaffolds . In contrast, marine-derived pyrazinones (e.g., dragmacidin D) require complex isolation and synthesis protocols .

Research Findings and Mechanistic Insights

- Antimicrobial Potential: Pyrazinones with halogen substituents (Cl, Br) demonstrate enhanced antimicrobial activity. For example, hamacanthin A’s antifungal activity is attributed to its indole-pyrazinone-indole scaffold, which disrupts fungal membrane integrity . The target compound’s dichloro substitution may similarly interfere with microbial enzymes or membranes .

- Anticancer Applications: Agelastatin A’s pyrroloimidazole-pyrazinone fusion enables DNA intercalation and apoptosis induction .

- Metabolic Stability: The 3,4-dimethylphenyl group in the target compound likely reduces oxidative metabolism compared to unsubstituted aryl groups, as seen in related pyrazinone derivatives .

Biologische Aktivität

3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one (CAS Number: 1269530-87-1) is a pyrazine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₂H₁₀Cl₂N₂O

- Molecular Weight : 269.1266 g/mol

- Structure : The compound features a pyrazinone core substituted with dichloro and dimethylphenyl groups.

Biological Activity Overview

Research on pyrazine derivatives has indicated a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Here we summarize the findings related to 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazine derivatives:

- Mechanism of Action : Pyrazine derivatives often exhibit cytotoxic effects by inducing apoptosis in cancer cells. The presence of the dimethylphenyl moiety may enhance this activity through increased lipophilicity, facilitating better cell membrane penetration.

- Case Study : In a study involving various pyrazole derivatives, compounds similar to 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for further development as anticancer agents .

Antimicrobial and Antifungal Activity

Pyrazine derivatives have also been evaluated for their antimicrobial properties:

- Antifungal Effects : Research has demonstrated that certain pyrazole carboxamides exhibit significant antifungal activity against various phytopathogenic fungi. While specific data on 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one is limited, its structural analogs have shown efficacy against fungi such as Botrytis cinerea and Fusarium solani .

Research Findings

The following table summarizes key studies related to the biological activity of 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.